2'-(iso-Butylthio)-2,2,2-trifluoroacetophenone
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Overview
Description
2’-(iso-Butylthio)-2,2,2-trifluoroacetophenone is an organic compound characterized by the presence of a trifluoromethyl group attached to an acetophenone core, with an iso-butylthio substituent at the 2’ position. This compound is of interest due to its unique chemical structure, which imparts distinct physical and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(iso-Butylthio)-2,2,2-trifluoroacetophenone typically involves the introduction of the trifluoromethyl group and the iso-butylthio group onto the acetophenone core. One common method involves the reaction of 2,2,2-trifluoroacetophenone with iso-butylthiol in the presence of a suitable catalyst under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of 2’-(iso-Butylthio)-2,2,2-trifluoroacetophenone may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
2’-(iso-Butylthio)-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The iso-butylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetophenone core can be reduced to form alcohols.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted acetophenone derivatives.
Scientific Research Applications
2’-(iso-Butylthio)-2,2,2-trifluoroacetophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2’-(iso-Butylthio)-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The iso-butylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The acetophenone core may also interact with various receptors and enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
2,2,2-Trifluoroacetophenone: Lacks the iso-butylthio group, resulting in different chemical and biological properties.
2’-(Methylthio)-2,2,2-trifluoroacetophenone: Similar structure but with a methylthio group instead of an iso-butylthio group.
2’-(Phenylthio)-2,2,2-trifluoroacetophenone: Contains a phenylthio group, leading to different reactivity and applications.
Uniqueness
2’-(iso-Butylthio)-2,2,2-trifluoroacetophenone is unique due to the presence of the iso-butylthio group, which imparts distinct steric and electronic effects. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2,2,2-trifluoro-1-[2-(2-methylpropylsulfanyl)phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3OS/c1-8(2)7-17-10-6-4-3-5-9(10)11(16)12(13,14)15/h3-6,8H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBIZUFHGQMMQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CSC1=CC=CC=C1C(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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